Butoxycarboxim

描述

Butoxycarboxim is a carbamate insecticide known for its effectiveness in controlling sucking insects such as aphids, thrips, and spider mites. It is highly soluble in water and non-volatile, making it moderately persistent in soils. The compound is systemic with contact and stomach action, meaning it can be absorbed by plants and act on insects that feed on them .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Butoxycarboxim involves the reaction of 3-methylsulfonyl-2-butanone with methyl isocyanate to form the oxime derivative. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and stringent quality control measures to ensure consistency and safety. The final product is often formulated with other compounds to enhance its stability and efficacy .

化学反应分析

Hydrolysis Reactions

Butoxycarboxim undergoes hydrolysis under acidic or alkaline conditions, critical for its environmental degradation and detoxification:

Alkaline Hydrolysis

-

Conditions : pH >10, aqueous NaOH (0.05 M)

-

Products :

-

Methanesulfonyl acetone (C₄H₈O₃S)

-

Methylamine (CH₃NH₂)

-

Carbon dioxide (CO₂)

-

Acidic Hydrolysis

-

Conditions : pH <4, HCl (1 M)

-

Products :

-

3-methylsulfonyl-2-butanone oxime

-

Methylcarbamic acid (decomposes to CO₂ + CH₃NH₂)

-

-

Rate : Slower than alkaline hydrolysis (half-life >24 hours) .

Oxidation and Reduction

The sulfonyl and oxime groups participate in redox reactions:

Photodegradation

Under UV light (λ = 254 nm), this compound degrades via:

-

C-S Bond Cleavage : Forms 3-oxo-2-butanone and methanesulfonamide.

-

Oxime Isomerization : E/Z isomer ratio shifts from 85:15 to 70:30, altering bioactivity .

Enzymatic Interactions

This compound inhibits acetylcholinesterase (AChE) through carbamoylation :

| Parameter | Value | Source |

|---|---|---|

| Binding Affinity (Kd) | 1.68 × 10⁻⁴ M | |

| Carbamoylation Rate (k₂) | 0.68 min⁻¹ | |

| IC₅₀ (Bovine AChE) | 0.12 μM |

The (E)-isomer exhibits 80-fold higher inhibition efficiency than the (Z)-isomer due to steric compatibility with AChE’s catalytic site .

Analytical Degradation Studies

High-performance liquid chromatography (HPLC) coupled with post-column derivatization (OPA/2-mercaptoethanol) detects this compound residues and metabolites:

| Matrix | LOD | Recovery (%) | Reference |

|---|---|---|---|

| Water | 0.1 ppb | 92–98 | |

| Soil | 0.5 ppb | 85–90 |

Environmental Reactivity

This compound’s moderate soil persistence (DT₅₀ = 30–60 days) stems from:

科学研究应用

Scientific Research Applications

1. Chemistry: Model Compound for Carbamate Studies

- Butoxycarboxim serves as a model compound in research focused on carbamate insecticides. Its properties are utilized to understand the mechanisms of action and efficacy of similar compounds in pest control.

2. Biology: Insect Physiology and Biochemistry

- Researchers investigate the effects of this compound on insect physiology, particularly its impact on the nervous system through acetylcholinesterase (AChE) inhibition. This inhibition leads to an accumulation of acetylcholine, causing neurotoxic effects in target species .

3. Medicine: Therapeutic Potential

- The compound's AChE inhibitory properties have prompted exploration into potential therapeutic applications, particularly in neuropharmacology. Studies suggest that modifications of this compound could lead to new treatments for conditions involving cholinergic dysfunction.

Agricultural Applications

This compound is extensively used in agriculture to protect crops from various pests. Its application rates and effectiveness vary based on crop type:

| Crop Type | Application Rate | Percentage Use |

|---|---|---|

| Citrus | 0.05-0.75 g/l | 60-65% |

| Cotton | 0.05-0.75 g/l | 15-20% |

| Stone and Pome Fruits | 0.05-0.75 g/l | 5-7% |

| Vegetables | 0.05-0.75 g/l | 2-4% |

| Ornamentals | 1-2 applications/season | 2-4% |

Approximately 350-400 tons of this compound are applied annually across several countries including Germany, Italy, and Spain .

Environmental Impact and Safety

The environmental fate of this compound is an important consideration in its application:

- Persistence : Moderately persistent in soils, its degradation is influenced by environmental factors such as moisture and temperature.

- Toxicity : While effective against pests, it poses risks to non-target organisms; thus, safety precautions are essential during handling and application .

Case Studies

-

Field Trials in Citrus Crops

- A study conducted in Spain evaluated the effectiveness of this compound against aphid populations in citrus orchards. Results indicated a significant reduction in pest numbers following treatment, demonstrating its efficacy as a pest management tool.

- Investigations into Resistance Mechanisms

作用机制

Butoxycarboxim exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, causing continuous nerve impulse transmission, paralysis, and eventual death of the insect. The compound forms an unstable complex with acetylcholinesterase through carbamoylation of the enzyme’s active site, and this inhibition is reversible .

相似化合物的比较

Aldicarb: A structural isomer of Butoxycarboxim, also a carbamate insecticide.

Carbaryl: Another carbamate insecticide with a broad control spectrum.

Methomyl: A carbamate insecticide known for its high toxicity to insects.

Uniqueness: this compound is unique due to its specific molecular structure, which allows it to be highly effective against a range of sucking insects while being moderately toxic to mammals. Its systemic action and moderate persistence in the environment make it a valuable tool in integrated pest management .

生物活性

Butoxycarboxim is a synthetic carbamate insecticide that has garnered attention for its biological activity, particularly its role as an acetylcholinesterase (AChE) inhibitor. This article explores the compound's mechanisms, effects on various organisms, and implications for pest management and environmental safety.

- Chemical Formula : C₇H₁₄N₂O₄S

- Molecular Weight : 222.26 g/mol

- Solubility : Highly soluble in water

- Volatility : Non-volatile

- Persistence : Moderately persistent in soils; persistence in water varies with environmental conditions

This compound primarily functions as an AChE inhibitor. By inhibiting this enzyme, it disrupts the normal cholinergic signaling pathways in insects, leading to neurotoxic effects such as paralysis and death. The compound binds to AChE through carbamoylation, which is a reversible process but can have significant immediate impacts on nerve function in target pests.

Summary of Mechanism:

- Inhibition of AChE : Disruption of neurotransmitter regulation

- Neurotoxic Effects : Muscle twitching, respiratory distress, potential fatality at high exposure levels

Biological Activity and Ecotoxicology

Research indicates that this compound's biological activity extends beyond target pests to non-target organisms, raising concerns about its ecological impact. Studies have shown that it can affect beneficial insects, aquatic life, and soil microorganisms.

Toxicity Profiles:

| Organism Type | Toxicity Level |

|---|---|

| Beneficial Insects | Moderate to Low |

| Aquatic Life | Moderate |

| Soil Microorganisms | Variable |

| Mammals (ingestion) | Moderately toxic |

Case Studies and Research Findings

- Insect Resistance Studies : Research has focused on the development of resistance in insect populations exposed to this compound. Understanding these mechanisms is crucial for developing effective pest management strategies and maintaining the efficacy of this insecticide in agriculture.

- Environmental Fate Studies : Investigations into the degradation of this compound in various environmental settings have revealed its potential for bioaccumulation and movement through soil and water systems. These studies are essential for assessing the long-term ecological risks associated with its use .

- Protective Effects in Animal Models : Some studies suggest that this compound may have protective effects on normal hematopoiesis during chemotherapy by modulating specific cell lines involved in blood formation.

Analytical Methods for Detection

Reliable methods for detecting and quantifying this compound residues in environmental samples are critical for monitoring its presence and ensuring food safety. Current research focuses on improving analytical techniques such as chromatography and mass spectrometry to enhance sensitivity and accuracy.

属性

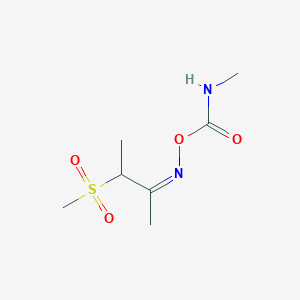

IUPAC Name |

[(E)-3-methylsulfonylbutan-2-ylideneamino] N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O4S/c1-5(6(2)14(4,11)12)9-13-7(10)8-3/h6H,1-4H3,(H,8,10)/b9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTJBHIROCMPUKL-WEVVVXLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=NOC(=O)NC)C)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(/C(=N/OC(=O)NC)/C)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; [HSDB] | |

| Record name | Butoxycarboxim | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4030 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Readily soluble in polar organic solvents; slightly soluble in non-polar solvents; solubility (g/l @ 20 °C): in chloroform 186, acetone 172, isopropanol 101, toluene 29, carbon tetrachloride 5.3, cyclohexane 0.9, heptane 0.1, In water, 209 g/l @ 20 °C | |

| Record name | BUTOXYCARBOXIM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7138 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.21 g/cu cm @ 20 °C | |

| Record name | BUTOXYCARBOXIM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7138 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000002 [mmHg], 2.0X10-6 mm Hg @ 20 °C /Technical/ | |

| Record name | Butoxycarboxim | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4030 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BUTOXYCARBOXIM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7138 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Carbamates are effective insecticides by virtue of their ability to inhibit acetylcholinesterase (AChE) in the nervous system. They also inhibit other esterases. The carbamylation of the enzyme is unstable, and the regeneration of AChE is relatively rapid compared with that from a phosphorylated enzyme. Thus, carbamate pesticides are less dangerous with regard to human exposure than organophosphorus pesticides. The ratio between the dose required to produce death and the dose required to produce minimum symptoms of poisoning is substantially larger for carbamate compounds than for organophosphorus compounds. /Carbamate Pesticides/ | |

| Record name | BUTOXYCARBOXIM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7138 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystal | |

CAS No. |

34681-23-7 | |

| Record name | Butoxycarboxim | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.386 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTOXYCARBOXIM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7138 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

85-89 °C /Technical/ | |

| Record name | BUTOXYCARBOXIM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7138 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Butoxycarboxim?

A1: this compound, like other carbamate insecticides, acts by inhibiting acetylcholinesterase (AChE), an enzyme crucial for nerve impulse transmission. [] By inhibiting AChE, this compound disrupts the breakdown of the neurotransmitter acetylcholine, leading to a buildup of acetylcholine in the synapse and continuous nerve stimulation. This ultimately results in paralysis and death in target organisms like mites.

Q2: Are there any known resistance mechanisms to this compound in mites?

A3: While the provided abstracts don't mention specific resistance mechanisms for this compound, resistance to carbamate insecticides often arises from mutations in the AChE gene. [] These mutations can reduce the binding affinity of the insecticide to the enzyme, rendering it less effective.

Q3: How is this compound typically formulated for agricultural use?

A4: While the provided abstracts don't delve into specific formulation details, one study mentions a this compound-containing composition for preventing tomato bacterial wilt. [] This composition includes ingredients like xanthommatin, glycerol, and synergists like dialkyldiphenylamine and manganese sulfate. This suggests that this compound can be incorporated into various formulations, potentially alongside other active ingredients and adjuvants, to enhance its efficacy and stability.

Q4: Are there any analytical methods for detecting and quantifying this compound residues?

A5: Yes, research indicates that this compound can be analyzed using high-performance liquid chromatography (HPLC) coupled with tandem detection methods like photodiode array and fluorescence detectors. [] This technique allows for sensitive and specific quantification of this compound residues in various matrices, including water samples.

Q5: What are the potential environmental impacts of using this compound?

A6: While the provided abstracts don't specifically address the environmental impact of this compound, it's important to note that carbamate insecticides can potentially affect non-target organisms. [] Further research is needed to assess the ecotoxicological effects of this compound, its persistence in the environment, and potential risks to beneficial insects, aquatic life, and other non-target species.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。